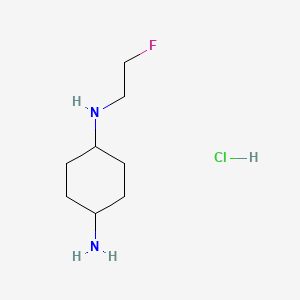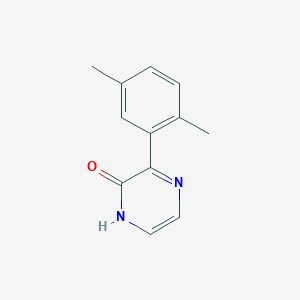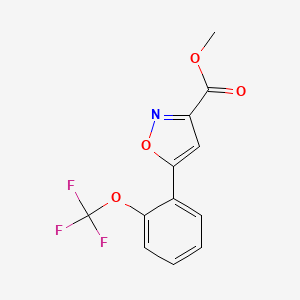![molecular formula C14H18ClN3O2 B13695045 1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B13695045.png)
1-Boc-6'-chloro-1',2'-dihydrospiro[azetidine-3,3'-pyrrolo[3,2-b]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32691183 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32691183 involves several steps, starting with the preparation of the core structure. The process typically includes the use of specific reagents and catalysts to facilitate the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of MFCD32691183 is carried out on a large scale using optimized synthetic routes. The process involves the use of advanced equipment and techniques to ensure consistent quality and efficiency. The production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
MFCD32691183 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in the formation of reduced products.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups, leading to the formation of new compounds.
Common Reagents and Conditions
The common reagents used in the reactions of MFCD32691183 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD32691183 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
MFCD32691183 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on different biological systems and processes.
Medicine: MFCD32691183 is explored for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32691183 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the desired biological or chemical effects.
Properties
Molecular Formula |
C14H18ClN3O2 |
|---|---|
Molecular Weight |
295.76 g/mol |
IUPAC Name |
tert-butyl 6-chlorospiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C14H18ClN3O2/c1-13(2,3)20-12(19)18-7-14(8-18)6-17-10-4-9(15)5-16-11(10)14/h4-5,17H,6-8H2,1-3H3 |
InChI Key |
RXBUQOXCTAFVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2N=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
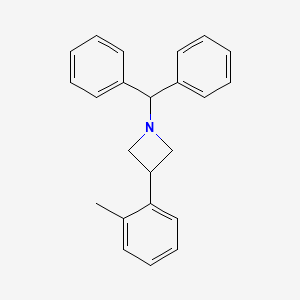
![3-[3-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13694978.png)
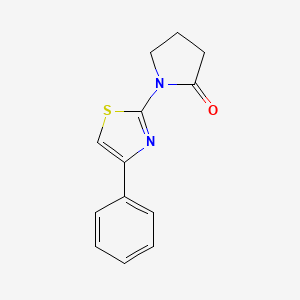
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)
![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)
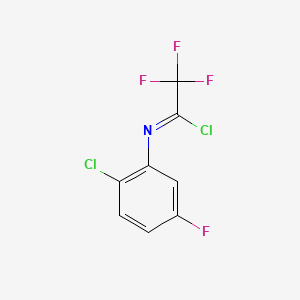


![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)
![2-[Boc-(methyl)amino]-2-cyclobutylacetic Acid](/img/structure/B13695014.png)
